molecular formula C18H20N2O5 B2750943 Methyl (E)-4-oxo-4-[3-[(5-oxomorpholin-3-yl)methyl]-2,3-dihydroindol-1-yl]but-2-enoate CAS No. 2411335-70-9

Methyl (E)-4-oxo-4-[3-[(5-oxomorpholin-3-yl)methyl]-2,3-dihydroindol-1-yl]but-2-enoate

Cat. No. B2750943
M. Wt: 344.367
InChI Key: MYEWBXBSUYWBAS-VOTSOKGWSA-N
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Description

“Methyl (E)-4-oxo-4-[3-[(5-oxomorpholin-3-yl)methyl]-2,3-dihydroindol-1-yl]but-2-enoate” is also known as Rivaroxaban . It is an orally active, direct factor Xa (FXa) inhibitor developed by Bayer and approved by the United States Food and Drug Administration (USFDA) in July 2011 under the trade name of Xarelto . It is used for the prevention and treatment of various thromboembolic diseases .


Synthesis Analysis

The synthesis of Rivaroxaban involves the condensation of 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one hydrochloride with alternate synthon 4-nitrophenyl 5-chlorothiophene-2-carboxylate in dimethylsulfoxide (DMSO) as a solvent and triethylamine as a base . The process avoids the use of hazardous chemicals, critical operations, and tedious work-ups .


Molecular Structure Analysis

The molecular structure of Rivaroxaban was clarified through X-ray crystallography . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .


Chemical Reactions Analysis

The key components of the process involve the synthesis of 4-(4-aminophenyl)-3-morpholinone using easily available inexpensive nitro aniline . Potential impurities arise during the reaction at various stages and carry-over impurities from starting materials were controlled selectively by designing reaction conditions and tuning the crystallization parameters .


Physical And Chemical Properties Analysis

Rivaroxaban contains not less than 98.0% and not more than 102.0% of rivaroxaban (C19H18ClN3O5S), calculated on the anhydrous basis .

Scientific Research Applications

Enzymatic Oxidation and Substrate Versatility

The study by Colby, Stirling, and Dalton (1977) highlights the enzymatic oxidation capabilities of methane mono-oxygenase from Methylococcus capsulatus (Bath), demonstrating its non-specific oxygenase activity. This enzyme catalyzes the oxidation of various substituted methane derivatives, indicating its potential application in biotransformation processes involving complex organic molecules, potentially including compounds similar to the specified methyl ester (Colby, Stirling, & Dalton, 1977).

Synthetic Organic Chemistry

Wakamatsu et al. (2000) discuss the use of RuClH(CO)(PPh(3))(3) in the isomerization reaction of olefin, showcasing the manipulation of double bonds in organic synthesis. This method's ability to facilitate double-bond migration and generate useful units in synthetic chemistry may be relevant for structurally complex esters like the one , emphasizing the role of catalysis in modifying unsaturated compounds (Wakamatsu, Nishida, Adachi, & Mori, 2000).

Heterocyclic Synthesis

Ito and Miyajima (1997) explore retro-ene reactions in heterocyclic synthesis, providing a new route to 4,5-dihydrooxazoles and 5,6-dihydro-4H-1,3-oxazines. This research underscores the potential for constructing heterocyclic structures from esters similar to Methyl (E)-4-oxo-4-[3-[(5-oxomorpholin-3-yl)methyl]-2,3-dihydroindol-1-yl]but-2-enoate, which could be useful in developing new chemical entities with potential biological activities (Ito & Miyajima, 1997).

Pharmacokinetic Studies

Zhai et al. (2015) detail a validated LC--MS/MS method for determining a novel PKnB inhibitor in rat plasma, highlighting the importance of analytical methods in pharmacokinetic studies of novel compounds. This approach could be applied to study the pharmacokinetics of compounds structurally related to the specified methyl ester, facilitating the development of new drugs by understanding their behavior in biological systems (Zhai et al., 2015).

Safety And Hazards

As an anticoagulant, Rivaroxaban has the potential risk of causing bleeding. Therefore, it should be used with caution in patients with a high risk of bleeding. The safety and efficacy of Rivaroxaban have been established in clinical trials .

properties

IUPAC Name

methyl (E)-4-oxo-4-[3-[(5-oxomorpholin-3-yl)methyl]-2,3-dihydroindol-1-yl]but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-24-18(23)7-6-17(22)20-9-12(14-4-2-3-5-15(14)20)8-13-10-25-11-16(21)19-13/h2-7,12-13H,8-11H2,1H3,(H,19,21)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEWBXBSUYWBAS-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC(=O)N1CC(C2=CC=CC=C21)CC3COCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C(=O)N1CC(C2=CC=CC=C21)CC3COCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (E)-4-oxo-4-[3-[(5-oxomorpholin-3-yl)methyl]-2,3-dihydroindol-1-yl]but-2-enoate

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